molecular formula C16H18N2O3 B569545 (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine CAS No. 1346242-32-7

(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine

Cat. No. B569545
CAS RN: 1346242-32-7
M. Wt: 286.331
InChI Key: IGNXGHWUJLKYJA-LBPRGKRZSA-N
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Description

The compound is an amine derivative with a nitrophenyl ether group. The presence of the nitro group (NO2) and the ether group (O) on the phenyl ring suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the ether group, which is electron-donating . These groups could potentially influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the nitro and ether groups. For example, the nitro group is often associated with explosive properties, while the ether group could potentially make the compound more soluble in organic solvents .

Scientific Research Applications

  • Labelled Compound Preparations : Yilmaz and Shine (1988) prepared hydrochlorides of enriched N-methyl-2-(4-nitrophenoxy)ethanamine for use in research. These compounds were used to create other derivatives for further study (Yilmaz & Shine, 1988).

  • Psychoactive Substance Study : Eshleman et al. (2018) investigated the mechanisms of action of psychoactive substituted N-benzylphenethylamines, including compounds similar to (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine. Their research focused on understanding the drug's affinity and efficacy at certain receptors, relevant to their hallucinogenic activity (Eshleman et al., 2018).

  • Metabolism Studies : Seo et al. (2018) conducted a study on the metabolism of a similar compound, 25N-NBOMe, in human liver microsomes. This research is essential for understanding the biotransformation and potential biomarkers of these types of substances (Seo et al., 2018).

  • Catalytic Activity in Polymerization : Nayab, Lee, and Jeong (2012) explored the use of zinc complexes with ethanamine derivatives, similar to the compound , in the polymerization of rac-lactide. This research highlights the compound's potential in polymer chemistry (Nayab, Lee, & Jeong, 2012).

  • Cytochrome P450 Enzymes Metabolism : Nielsen et al. (2017) studied how cytochrome P450 enzymes metabolize NBOMe compounds, which are structurally related to (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine. Their research provides insights into the drug metabolism pathways (Nielsen et al., 2017).

  • Enamine Synthesis for Chemical Analysis : Dean, Varma, and Varma (1982, 1983) worked on the synthesis of enamines using ethanamines, which are chemically related to the compound . This research is significant in the field of organic synthesis (Dean, Varma, & Varma, 1982, 1983).

  • Pharmacological and Toxicological Studies : Research has been conducted on the pharmacological and toxicological properties of substances structurally similar to (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine, indicating their potent agonistic properties at certain receptors and their potential as psychoactive substances (Poklis et al., 2015; Yoshida et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is explosive or toxic, appropriate safety precautions would need to be taken .

properties

IUPAC Name

(1S)-N,N-dimethyl-1-[3-(4-nitrophenoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-12(17(2)3)13-5-4-6-16(11-13)21-15-9-7-14(8-10-15)18(19)20/h4-12H,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNXGHWUJLKYJA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801177965
Record name Benzenemethanamine, N,N,α-trimethyl-3-(4-nitrophenoxy)-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801177965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine

CAS RN

1346242-32-7
Record name Benzenemethanamine, N,N,α-trimethyl-3-(4-nitrophenoxy)-, (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346242-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346242327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N,N,α-trimethyl-3-(4-nitrophenoxy)-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801177965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYL-1-(3-(4-NITROPHENOXY)PHENYL)ETHANAMINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM1505E3C7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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